molecular formula C9H3BrClF3N2 B1279599 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine CAS No. 890301-89-0

8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine

Cat. No.: B1279599
CAS No.: 890301-89-0
M. Wt: 311.48 g/mol
InChI Key: VMXJJEPJVHNBJF-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine is a heterocyclic aromatic compound that belongs to the naphthyridine family This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthyridine precursor.

    Bromination: The precursor undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Trifluoromethylation: Finally, the chlorinated intermediate is subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide or a trifluoromethylating agent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of an electrophile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore for developing new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical structure.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-5-chloro-2-methyl-1,6-naphthyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    8-Bromo-5-chloro-2-(difluoromethyl)-1,6-naphthyridine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    8-Bromo-5-chloro-2-(fluoromethyl)-1,6-naphthyridine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF3N2/c10-5-3-15-8(11)4-1-2-6(9(12,13)14)16-7(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXJJEPJVHNBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC=C2Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470427
Record name 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890301-89-0
Record name 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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